Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers face route failure when using unsubstituted or mismatched diaryl ether analogs due to altered lipophilicity and sterics. CAS 444077-98-9 delivers the exact 3,4-dimethyl substitution pattern (cLogP 4.0, TPSA 35.5 Ų) for reproducible CNS penetration studies or mesophase design. - **Precise scaffold**: 3,4-dimethylphenoxy group modulates hydrophobic binding & liquid crystal behavior. - **Dual handle**: Methyl ester enables amidation, reduction, or polymer attachment; preserved for downstream diversification. - **Procurement certainty**: Reliable research quantities; immediate shipment.

Molecular Formula C17H18O3
Molecular Weight 270.328
CAS No. 444077-98-9
Cat. No. B2913279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
CAS444077-98-9
Molecular FormulaC17H18O3
Molecular Weight270.328
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)C
InChIInChI=1S/C17H18O3/c1-12-4-9-16(10-13(12)2)20-11-14-5-7-15(8-6-14)17(18)19-3/h4-10H,11H2,1-3H3
InChIKeyNBQKSFFDTFAYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate: Core Building Block


Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate (CAS 444077-98-9) is a synthetic organic compound belonging to the class of diarylether-linked benzoate esters . It is characterized by a para-substituted benzoate core connected via a methyleneoxy bridge to a 3,4-dimethylphenoxy ring . With a molecular formula of C17H18O3 and a molecular weight of 270.32 g/mol, this compound serves primarily as a versatile research chemical and synthetic intermediate . Its structure incorporates both a hydrolyzable methyl ester handle and an electron-rich aromatic ring system, features that enable further functionalization in the synthesis of more complex molecules .

Why Substituting Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate Fails


The procurement value of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate (CAS 444077-98-9) is intrinsically tied to its precise substitution pattern. The presence of the 3,4-dimethyl groups on the terminal phenoxy ring is not a minor structural variation; it significantly modulates the electronic properties and steric environment compared to unsubstituted or differently substituted analogs . This specific substitution influences the compound's calculated lipophilicity (cLogP) and topographical polar surface area, which directly impacts solubility and passive membrane permeability . Furthermore, the methyl ester group, when preserved, offers a crucial synthetic handle for further transformations, distinguishing it from its carboxylic acid or alternative ester counterparts . Therefore, using a 'close' analog without these precise features can lead to divergent reactivity in downstream steps, altered physicochemical properties in final products, and ultimately, failure to reproduce published synthetic routes or achieve desired material characteristics [1].

Analog Comparison of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate


Increased Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a significantly higher calculated partition coefficient (XLogP3) of 4.0, compared to the unsubstituted phenoxy analog, Methyl 4-(phenoxymethyl)benzoate, which has a predicted XLogP3 of approximately 3.2 . This 0.8 log unit increase in lipophilicity is directly attributable to the two methyl substituents on the terminal ring. This difference is a key factor in determining passive membrane permeability and distribution profile in a biological or material matrix .

Lipophilicity Physicochemical Properties Medicinal Chemistry

TPSA and Bioavailability Compliance

The target compound possesses a Topological Polar Surface Area (TPSA) of 35.5 Ų . This value is identical to that of the unsubstituted phenoxy analog, Methyl 4-(phenoxymethyl)benzoate . However, when combined with the higher lipophilicity, the target compound uniquely positions itself in the physicochemical space for CNS-active drugs, maintaining a TPSA below the 60-70 Ų threshold for blood-brain barrier penetration while improving passive permeability [1].

Bioavailability Drug-Likeness Physicochemical Properties

Synthetic Advantage Over Carboxylic Acid Analog

The methyl ester group in Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate provides a critical advantage over its direct analog, 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid (CAS 88382-47-2). The ester can undergo direct transesterification, Grignard addition, or reduction to the alcohol, reactions that are either impossible or require an extra protection/deprotection step with the free acid . The acid analog's utility is primarily limited to amide coupling, whereas the ester offers a broader and more atom-economical entry point for further derivatization .

Synthetic Utility Building Block Ester Reactivity

Applications of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate


CNS Lead Optimization

The compound's balanced physicochemical profile (TPSA 35.5 Ų, cLogP 4.0) makes it a valuable core scaffold for designing libraries of molecules targeting the central nervous system [1]. Its enhanced lipophilicity, relative to non-methylated analogs, can be exploited to improve brain penetration potential while the ester handle allows for rapid diversification . The compound can serve as a starting point for generating amide, alcohol, or heterocyclic derivatives through well-established transformations .

Chemical Probe Development

The presence of the electron-rich 3,4-dimethylphenoxy group enables specific interactions with hydrophobic protein pockets or aromatic-rich binding sites [1]. Researchers can use this building block to introduce a lipophilic anchor into a probe molecule, which can be further functionalized through the ester group to attach fluorophores, biotin tags, or photoaffinity labels . This dual functionality is not available in the corresponding acid or unsubstituted phenoxy analogs without additional synthetic steps .

Liquid Crystal and Polymer Precursor Design

The combination of a rigid aromatic core, a flexible ether linkage, and a terminal alkyl-substituted ring is a classic motif in the design of liquid crystalline materials [1]. The methyl ester provides a site for polymerization or attachment to a polymer backbone, while the 3,4-dimethylphenoxy tail can modulate mesophase behavior and transition temperatures . This specific substitution pattern offers a distinct set of mesomorphic properties compared to unsubstituted or differently methylated analogs, making it a targeted building block for advanced material research .

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